Calcium lactate

Description

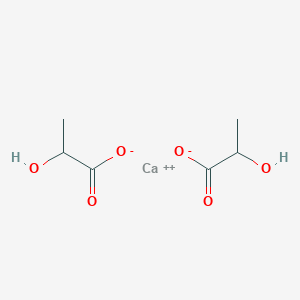

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Ca/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJXYGKVIBWPFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020236 | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, white crystalline powder or granules, White solid; Soluble in water; [HSDB] White crystalline powder; Soluble in water; [MSDSonline] | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water and practically insoluble in ethanol, Almost odorless, slightly efflorescent granules or powder; slowly sol in cold water; quickly sol in water; almost insol in alcohol; becomes anhydrous @ 120 °C; pH: 6-8 /Pentahydrate/, Sol in water | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CALCIUM LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

814-80-2, 5743-48-6, 28305-25-1, 63690-56-2 | |

| Record name | Calcium Lactate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (S)-2-hydroxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium Lactate Pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2URQ2N32W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

> 120 | |

| Record name | Calcium lactate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Physicochemical properties of calcium lactate pentahydrate

An In-depth Technical Guide to the Physicochemical Properties of Calcium Lactate Pentahydrate

Introduction: Beyond a Simple Calcium Salt

This compound pentahydrate (C₆H₁₀CaO₆·5H₂O) is far more than a simple calcium supplement. To the discerning researcher and drug development professional, it represents a highly versatile excipient and active pharmaceutical ingredient (API) whose performance is intrinsically linked to its distinct physicochemical properties. Valued for its high bioavailability and excellent solubility, it is a cornerstone in pharmaceutical formulations, nutraceuticals, and food fortification.[1]

Unlike other calcium salts such as the carbonate or citrate, this compound's superior aqueous solubility allows for efficient absorption across various physiological pH levels, making it an ideal choice for treating calcium deficiencies without the need for co-administration with food.[1][2] This guide provides a comprehensive exploration of the core scientific attributes of this compound pentahydrate, moving beyond catalog data to explain the causal relationships between its structure, behavior, and application. We will delve into its structural characteristics, thermal properties, solubility profile, and the critical impact of its hydration state on formulation stability and performance. The protocols and data presented herein are designed to equip scientists with the practical knowledge required for its effective characterization and utilization.

Molecular and Crystalline Characteristics

The foundation of this compound pentahydrate's behavior lies in its molecular arrangement and crystalline nature.

1.1. Chemical Identity this compound is the calcium salt of lactic acid, consisting of two lactate anions for each calcium cation (Ca²⁺).[2] The most common and stable hydrated form is the pentahydrate.[2][3]

-

Chemical Formula: C₆H₁₀CaO₆·5H₂O[1]

-

Molecular Weight: 308.30 g/mol [4]

-

Chirality: The lactate ion is chiral. The L-(+)-lactate isomer is the form most commonly metabolized by the body.[2] The racemic (DL) form is significantly less soluble than the pure L or D isomers.[2] This is a critical consideration during synthesis and sourcing, as the isomeric composition directly influences the solubility profile.

1.2. Crystal Structure and Polymorphism this compound pentahydrate exists as a crystalline solid.[5][6] This crystallinity is crucial for its stability and handling properties. However, this state is intrinsically linked to its five molecules of water of hydration. The removal of this water, whether through intentional drying or exposure to low humidity, can lead to a loss of crystallinity, transitioning the material to an amorphous state.[3][5][7] This transformation is not trivial; it significantly alters the material's mechanical properties, impacting factors like tablet crushing strength and flowability.[3][5]

Table 1: General Physicochemical Properties of this compound Pentahydrate

| Property | Value | Source(s) |

| IUPAC Name | Calcium bis(2-hydroxypropanoate) pentahydrate | [2][4] |

| CAS Number | 5743-47-5 | |

| Molecular Formula | C₆H₁₀CaO₆·5H₂O | [1] |

| Molecular Weight | 308.30 g/mol | [4] |

| Appearance | White to cream-colored, crystalline or granular powder.[1][5][8] | [1][5][8] |

| Odor | Almost odorless | [1][8] |

| pH (5% w/v solution) | 6.0 - 8.0 | [1] |

| Bulk Density | 300 - 500 kg/m ³ | [9] |

Solubility Profile: The Key to Bioavailability

The primary advantage of this compound over other calcium salts is its superior solubility in aqueous media.[2] This property is directly responsible for its high bioavailability, as the calcium ions are readily available for absorption in the small intestine.[2]

2.1. Aqueous Solubility this compound is soluble in water and freely soluble in hot water, but practically insoluble in ethanol.[5][8] Its solubility increases with temperature.

Table 2: Aqueous Solubility of Calcium L-Lactate

| Temperature (°C) | Solubility ( g/100 mL) |

| 10 | 4.8 |

| 20 | 5.8 |

| 25 | 6.7 - 7.9 |

| 30 | 8.5 |

(Data compiled from Wikipedia[2])

This solubility is markedly higher than that of calcium citrate (approx. 0.085 g/100 mL at 25°C) and calcium carbonate (practically insoluble).[2]

2.2. pH and Dissolution A 5% aqueous solution of this compound exhibits a pH between 6.0 and 8.0.[1] The lactate ion is the conjugate base of a weak acid (lactic acid), resulting in a mildly basic solution.[2] This near-neutral pH profile and high solubility mean that its dissolution and subsequent absorption are not dependent on the highly acidic environment of the stomach, unlike calcium carbonate.[1][2] This is a significant clinical advantage for patients with achlorhydria or those taking acid-reducing medications.

Thermal Behavior and Stability

The thermal stability of this compound pentahydrate is dominated by its waters of hydration. Understanding its response to heat is critical for drying, processing, and storage protocols.

3.1. Dehydration Pathway The pentahydrate form is somewhat efflorescent, meaning it can lose water when exposed to a dry atmosphere.[2][8] The dehydration process is a critical parameter, as it directly impacts the material's physical and mechanical properties.

-

Initiation of Water Loss: Dehydration begins at relatively low temperatures, with rapid water loss occurring at 55°C and above.[3][5]

-

Formation of Anhydrous Form: The pentahydrate form becomes fully anhydrous at approximately 120°C.[2][8]

-

Reversibility: The dehydration process is reversible. The anhydrous form will reabsorb moisture from the atmosphere to revert to the pentahydrate at ambient temperature and sufficient relative humidity (e.g., 75% RH).[2]

3.2. Thermal Decomposition Once rendered anhydrous, the molecule remains stable up to a higher temperature.

-

Decomposition of Anhydrous Salt: The anhydrous form begins to decompose around 240°C.[2][6]

-

Multi-Step Process: Thermal decomposition studies (TGA/DTA) reveal a multi-step process.[10][11][12]

-

Dehydration: Loss of the five water molecules.

-

Lactate Decomposition: The anhydrous salt decomposes.

-

Decarbonization: At higher temperatures (e.g., 600-800°C), the intermediate calcium carbonate decomposes to form calcium oxide (CaO) as the final residue.[12]

-

3.3. Causality: Impact on Pharmaceutical Formulations The hydration state is not merely a physical descriptor; it is a critical process parameter.

-

Loss of Compressibility: Dehydration and the associated loss of crystallinity can significantly reduce the crushing strength and compactability of tablets formulated via direct compression.[3][5]

-

Storage Conditions: Due to its sensitivity to heat and moisture, this compound pentahydrate must be stored in tight, well-sealed containers in a cool, dry place to maintain its physical integrity and performance characteristics.[13]

Analytical Methodologies & Protocols

To ensure quality and consistency, robust analytical methods are required. The following protocols are based on pharmacopeial standards and established scientific practice.

Identification

Protocol 1: FTIR Spectroscopy for Structural Confirmation

-

Objective: To confirm the identity of the material by comparing its infrared spectrum with a reference standard.

-

Methodology:

-

Prepare the sample as a potassium bromide (KBr) dispersion or using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample over the range of 4000 to 400 cm⁻¹.

-

Process the resulting spectrum (baseline correction, smoothing).

-

Interpretation: The spectrum should exhibit characteristic peaks corresponding to O-H stretching (from water and hydroxyl groups, ~3000-3500 cm⁻¹), C=O stretching (~1500-1750 cm⁻¹), and C-H bending (~1300-1400 cm⁻¹).[14] The spectrum must be concordant with the official USP this compound RS spectrum.[15]

-

Assay (Calcium Content)

Protocol 2: Complexometric Titration with EDTA (USP Method)

-

Objective: To accurately quantify the calcium content, and thereby the purity of this compound.[16]

-

Causality: This method is a gold standard for quantifying divalent cations like Ca²⁺. EDTA forms a highly stable 1:1 complex with calcium ions. The endpoint is detected using a calcium-sensitive indicator, which changes color when all free Ca²⁺ has been complexed by the EDTA titrant.

-

Methodology:

-

Sample Preparation: Accurately weigh a quantity of this compound (approx. 350 mg of the anhydrous equivalent) and dissolve it in 150 mL of water containing 2 mL of 3 N hydrochloric acid.[13][15]

-

Initial Titration: While stirring, add approximately 30 mL of 0.05 M edetate disodium (EDTA) VS from a 50-mL buret.

-

pH Adjustment & Indication: Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.[13][15]

-

Final Titration: Continue the titration with 0.05 M EDTA VS until a distinct blue endpoint is observed.[13][15]

-

Calculation: Perform a blank determination. Calculate the percentage of C₆H₁₀CaO₆ based on the volume of EDTA consumed. Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[13]

-

Water Content

Protocol 3: Loss on Drying (LOD) (USP <731>)

-

Objective: To determine the percentage of water and other volatile matter in the sample.

-

Methodology:

-

Evenly distribute 1-2 g of the sample in a suitable pre-tared weighing dish.[13][15]

-

Place the dish in a drying oven set to 120°C for 4 hours.[13][15]

-

After 4 hours, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish and calculate the percentage weight loss.

-

Interpretation: For this compound pentahydrate, the expected weight loss is between 22.0% and 27.0%.[13][15]

-

Thermal Analysis

Protocol 4: Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

-

Objective: To characterize the dehydration and decomposition profile as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA/DSC pan.

-

Place the pan in the instrument.

-

Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) from ambient temperature to ~800°C.

-

Interpretation: The TGA curve will show distinct weight loss steps corresponding to dehydration and decomposition.[11] The DSC curve will show endothermic or exothermic peaks associated with these transitions, such as the endotherm for the loss of water.[7]

-

Pharmacopeial Standards

For use in pharmaceutical applications, this compound pentahydrate must comply with the specifications outlined in major pharmacopeias such as the USP and Ph. Eur.

Table 3: Key Pharmacopeial Specifications for this compound Pentahydrate

| Parameter | USP Specification | Ph. Eur. Specification |

| Assay (dried basis) | 98.0% - 101.0% | 98.0% - 102.0% |

| Loss on Drying | 22.0% - 27.0% | 22.0% - 27.0% |

| Acidity | ≤ 0.45% (as lactic acid) | Passes test |

| Magnesium & Alkali Salts | ≤ 1.0% | ≤ 1.0% |

(Data compiled from USP and Spectrum Chemical documentation[13])

Conclusion

This compound pentahydrate is a high-performance pharmaceutical ingredient whose utility is dictated by a precise set of physicochemical properties. Its superior solubility ensures excellent bioavailability, while its crystalline, hydrated nature provides good mechanical properties for tablet manufacturing. However, this hydration is also its most critical quality attribute; the transition between the pentahydrate and anhydrous states directly influences stability, crystallinity, and formulation performance. A thorough understanding and rigorous analytical control of these properties—particularly solubility, thermal behavior, and water content—are paramount for the successful development of robust and effective drug products.

References

- 1. This compound Pentahydrate [honghuibio.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - CD Formulation [formulationbio.com]

- 4. This compound Pentahydrate | C6H20CaO11 | CID 165341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 814-80-2 [chemicalbook.com]

- 6. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound USP PENTAHYDRATE - PCCA [pccarx.com]

- 9. This compound pentahydrate CAS 5743-47-5 | 102102 [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. rjpbcs.com [rjpbcs.com]

- 15. drugfuture.com [drugfuture.com]

- 16. wjpsronline.com [wjpsronline.com]

An In-Depth Technical Guide to Calcium Lactate: Chemical Formula, Structure, and Applications

This guide provides a comprehensive technical overview of calcium lactate, a compound of significant interest in the pharmaceutical, food, and biomedical research sectors. We will delve into its fundamental chemical properties, stereoisomerism, synthesis, and diverse applications, offering insights grounded in established scientific principles and experimental evidence.

Core Chemical Identity: Formula and Nomenclature

This compound is an organic salt consisting of a calcium cation (Ca²⁺) bonded to two lactate anions.[1][2] Its chemical formula is C₆H₁₀CaO₆ .[1][2][3][4][5] The preferred IUPAC name for this compound is calcium bis(2-hydroxypropanoate).[1] It is also commonly referred to as calcium dilactate.[4]

This compound can exist in various states of hydration, with the anhydrous form (C₆H₁₀CaO₆) and the pentahydrate form (C₆H₁₀CaO₆·5H₂O) being the most common.[1][2][6] Other reported hydrates include the monohydrate and trihydrate.[6][7] The specific form is crucial as it influences properties like solubility and stability.

Molecular Structure and Stereoisomerism

The lactate anion possesses a chiral center at the second carbon atom, leading to the existence of two stereoisomers: L-(+)-lactate and D-(-)-lactate.[1] Consequently, this compound can exist as calcium L-lactate, calcium D-lactate, or a racemic mixture, calcium DL-lactate.[1] The L-isomer is the form predominantly synthesized and metabolized by living organisms.[1][8] However, certain bacteria can produce the D-form or interconvert the L-form to the D-form.[1]

Visualizing the Structure of Calcium L-Lactate

The following diagram illustrates the coordination of two L-lactate anions with a central calcium ion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound - CD Formulation [formulationbio.com]

- 7. This compound | 814-80-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility of Calcium Lactate for Pharmaceutical Development

Foreword: Understanding the Criticality of Solubility in Formulation

In the realm of pharmaceutical sciences, particularly in drug development and formulation, the aqueous solubility of an excipient is not merely a physical constant; it is a cornerstone property that dictates its functionality, bioavailability, and ultimately, the performance of the final dosage form. Calcium lactate, a widely used source of calcium in oral dosage forms and a versatile excipient, is no exception.[1][2] Its solubility behavior in aqueous environments is a critical parameter that influences everything from dissolution rates of tablets to the stability of liquid formulations. A thorough understanding of its solubility profile is, therefore, indispensable for researchers, scientists, and formulation professionals. This guide provides a comprehensive exploration of the aqueous solubility of this compound, grounded in fundamental physicochemical principles and supported by field-proven methodologies.

The Molecular and Physicochemical Landscape of this compound

This compound, with the chemical formula C₆H₁₀CaO₆, is the calcium salt of lactic acid.[3] It typically exists in several hydrated forms, with the pentahydrate (C₆H₁₀CaO₆·5H₂O) being the most common.[3][4] The degree of hydration is a crucial factor as it can influence the crystal structure and, consequently, the solubility.[5][6] The pentahydrate form can lose water in a dry atmosphere at temperatures between 35 and 135 °C, converting to the anhydrous form.[3] It's imperative for any solubility study to clearly define the hydrate form being investigated.

The lactate ion is the conjugate base of a weak acid (lactic acid), which means that upon dissolution, it can undergo slight hydrolysis, making aqueous solutions of this compound mildly basic.[3] This characteristic has implications for the pH of formulations and can influence the solubility of other components.

The Fundamentals of this compound's Aqueous Solubility

This compound is classified as a moderately soluble salt in water.[7][8] Its dissolution in an aqueous medium is an equilibrium process where the solid salt dissociates into its constituent ions: a calcium cation (Ca²⁺) and two lactate anions (2C₃H₅O₃⁻).

The Dissolution and Equilibrium Pathway

The process can be visualized as a dynamic equilibrium where the rate of dissolution of the solid this compound equals the rate of precipitation of its ions from the saturated solution.

Caption: Dissolution and equilibrium of this compound in an aqueous solution.

This equilibrium is governed by the solubility product constant (Ksp), which for calcium L-lactate in an aqueous solution with 1.0 M NaCl at 25.0 °C has been determined to be (5.8 ± 0.2) × 10⁻³ mol³ L⁻³.[9]

The Influence of Stereoisomers

Lactic acid exists as two stereoisomers: L(+)-lactic acid and D(-)-lactic acid. Consequently, this compound can exist as calcium L-lactate, calcium D-lactate, or the racemic mixture, calcium DL-lactate. Studies have shown that the L(+) isomer of this compound exhibits higher solubility in water compared to the DL(±) form.[5] This is a critical consideration in sourcing raw materials, as the isomeric composition can directly impact the solubility and potentially lead to issues like crystallization in liquid formulations if not controlled.[8]

Key Factors Governing the Aqueous Solubility of this compound

The solubility of this compound is not a static value but is influenced by several environmental and compositional factors. A comprehensive understanding of these factors is essential for predicting and controlling its behavior in various formulation scenarios.

The Pronounced Effect of Temperature

Temperature is one of the most significant factors influencing the solubility of this compound.[10] The dissolution process of this compound is endothermic, meaning that its solubility increases with an increase in temperature.[11][12] This positive correlation is not linear; the solubility increases gradually at lower temperatures (below 50°C) and more rapidly at higher temperatures.[5]

Table 1: Solubility of L(+)-Calcium Lactate in Water at Various Temperatures

| Temperature (°C) | Solubility (g anhydrous salt / 100 mL water) | Reference |

| 4 | ~3.8 | [10] |

| 10 | 4.8 | [3] |

| 20 | 5.8 | [3] |

| 24 | ~6.1 | [10] |

| 25 | 6.7 | [3] |

| 30 | 8.5 | [3] |

| 80 | ~45.9 (calculated from 45.88% w/w) | [5] |

Note: The data is compiled from multiple sources and slight variations exist in the literature, underscoring the importance of empirical determination for specific applications.[7][13]

This property is particularly relevant for processes involving heating and cooling, such as sterilization or the preparation of supersaturated solutions.

The Role of pH

The pH of the aqueous medium can have a complex effect on the solubility of this compound. While some studies suggest that pH has a limited effect within certain ranges[10], others indicate that a decrease in pH through the addition of lactic acid can lead to a decrease in solubility.[7][13] This is somewhat counterintuitive as one might expect the common ion effect from the added lactate to be the primary driver. However, the interplay of ionic strength and complex formation can lead to non-linear effects. In cheese, for instance, as the pH decreases from 5.4 to 5.1, the concentration of soluble calcium increases significantly.[14] This highlights that in complex systems, the effect of pH is not straightforward and is likely influenced by interactions with other components.

Table 2: General Effect of pH on this compound Solubility

| pH Condition | General Effect on Solubility | Rationale | Reference |

| Decrease (acidic) | Can decrease solubility | Common ion effect from added acid (e.g., lactic acid) | [7][13] |

| Neutral to Mildly Basic | Optimal solubility | This compound itself creates a mildly basic solution | [3] |

| Increase (alkaline) | Potential for precipitation of calcium hydroxide at very high pH | Formation of less soluble calcium species | General Chemistry Principle |

For pharmaceutical formulations, it is crucial to determine the solubility of this compound within the specific pH range of the intended product, which, according to ICH guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers, is typically between 1.2 and 6.8.[15][16]

The Common Ion Effect

The common-ion effect dictates that the solubility of an ionic compound is decreased when a solution already contains one of the ions from the compound.[17] For this compound, the presence of either calcium ions (Ca²⁺) or lactate ions (C₃H₅O₃⁻) from another source will shift the dissolution equilibrium to the left, favoring the solid state and thus reducing its solubility.

Caption: The common ion effect on this compound solubility.

This principle is of paramount importance in complex formulations where other lactate or calcium salts may be present. For example, in mixed systems containing both calcium and iron(II) hydroxycarboxylates, homologous systems (with the same anion) exhibit decreased solubilities due to this effect.[12][14]

Impact of Other Solutes and Complexing Agents

Conversely, the presence of certain other solutes can enhance the solubility of this compound. This can occur through a few mechanisms:

-

Increased Ionic Strength: The presence of non-common ions can increase the ionic strength of the solution, which can slightly increase the solubility of a salt. However, some studies have found that the addition of NaCl has a limited effect on this compound solubility.[10][13]

-

Complex Formation: Some molecules can form soluble complexes with calcium ions, effectively removing them from the equilibrium and pulling the dissolution reaction forward. For example, the solubility of calcium L-lactate increases by 45% in the presence of 0.50 M sodium D-gluconate.[7][9][14] This is attributed to the formation of a soluble calcium-gluconate complex.[9][14]

The Thermodynamics of Dissolution

Thermodynamic analysis reveals that the dissolution of this compound is an endothermic and entropy-driven process.[12][14] The positive enthalpy of dissolution (ΔH°sol) confirms that heat is absorbed during the process, which is consistent with the observed increase in solubility with temperature.[11] The process is driven by a significant increase in entropy (ΔS°sol), as the highly ordered crystal lattice breaks down into freely moving solvated ions in solution.[11][12]

Interestingly, while the overall solubility increases with temperature, the activity of the calcium ions in a saturated solution can actually decrease.[11][18] This is explained by the endothermic binding of calcium to the lactate anions to form ion pairs or complexes in solution.[11] This is a subtle but important point for understanding the chemical potential and reactivity of calcium ions in solution, not just their total concentration.

Methodologies for Determining Aqueous Solubility

Accurate and reproducible determination of solubility is critical. The "shake-flask" method is a widely accepted technique and is recommended by regulatory bodies like the ICH.[16][19]

Standard Experimental Workflow for Solubility Determination

The workflow for a robust solubility determination involves careful preparation, equilibration, sampling, and analysis.

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method (ICH M9 Guideline Adaptation)

This protocol outlines the essential steps for determining the equilibrium solubility of this compound, aligning with the principles of the ICH M9 guideline.[16][19]

-

Preparation of Media: Prepare aqueous buffers at a minimum of three pH values within the range of 1.2-6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1°C.[15][16]

-

Addition of Solute: Add an excess amount of this compound solid to flasks containing the prepared media. The excess solid is crucial to ensure that equilibrium is established with the solid phase present.

-

Equilibration: Place the flasks in a constant temperature orbital shaker or water bath set to 37 ± 1°C. Agitate the flasks for a predetermined period (e.g., 24 hours). It is essential to first validate that this duration is sufficient to reach equilibrium by sampling at intermediate time points (e.g., 12, 24, and 48 hours) to ensure the concentration has plateaued.

-

pH Measurement: After equilibration, measure and record the final pH of the slurry to confirm it has remained at the target value.[19][20]

-

Sample Separation: Allow the suspension to settle. Withdraw a sample and immediately separate the solid phase from the saturated solution. This is a critical step to prevent post-sampling precipitation. Methods include centrifugation followed by withdrawal of the supernatant or direct filtration using a syringe filter (ensure the filter material does not adsorb the analyte).

-

Sample Preparation: Accurately dilute the clear supernatant with an appropriate solvent to bring the concentration within the validated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Analytical Techniques for Quantification

Several analytical methods can be employed to quantify the concentration of dissolved this compound. The choice of method depends on the required sensitivity, specificity, and available instrumentation.

-

Complexometric (EDTA) Titration: This is a standard pharmacopeial method for calcium determination.[4][21] It involves titrating the calcium ions in the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a specific indicator like hydroxy naphthol blue.[4][21][22] This method is robust and cost-effective but may lack specificity in complex matrices.

-

Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive and specific method for determining the concentration of calcium ions.[8] It is often considered a reference method due to its accuracy.

-

High-Performance Liquid Chromatography (RP-HPLC): An RP-HPLC method can be developed to quantify the lactate anion, which is stoichiometrically related to the this compound concentration.[23] This method is particularly useful for simultaneous determination of lactate and other organic acids in a formulation.

Conclusion: A Foundation for Rational Formulation Design

The aqueous solubility of this compound is a multifaceted property governed by a delicate interplay of temperature, pH, stereoisomerism, and the presence of other ionic species. For the drug development professional, a deep, mechanistic understanding of these factors is not an academic exercise but a practical necessity. It enables the rational design of robust formulations, the anticipation and mitigation of manufacturing challenges like precipitation, and the assurance of product quality and performance. By employing systematic methodologies for solubility determination and leveraging a thorough knowledge of its physicochemical behavior, scientists can effectively harness the benefits of this compound as a key excipient and active ingredient in pharmaceutical products.

References

- 1. wjpsronline.com [wjpsronline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugfuture.com [drugfuture.com]

- 5. kiche.or.kr [kiche.or.kr]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Factors affecting solubility of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamics of dissolution of calcium hydroxycarboxylates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermodynamic insights into the interplay between calcium and iron(ii) hydroxycarboxylates: impacts on solubility, speciation, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Khan Academy [khanacademy.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. database.ich.org [database.ich.org]

- 20. capa.org.tw [capa.org.tw]

- 21. uspbpep.com [uspbpep.com]

- 22. fao.org [fao.org]

- 23. Simultaneous determination of this compound and zinc gluconate in oral solution by RP-HPLC | Semantic Scholar [semanticscholar.org]

Thermal decomposition of calcium lactate

An In-Depth Technical Guide to the Thermal Decomposition of Calcium Lactate

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of this compound, a compound of significant interest in the pharmaceutical, food, and materials science sectors. The document delineates the multi-stage decomposition pathway of this compound pentahydrate, beginning with dehydration, progressing to the decomposition of the anhydrous salt into calcium carbonate, and culminating in the formation of calcium oxide. We will explore the kinetics and thermodynamics governing these transformations, supported by data from key thermoanalytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA). This guide presents detailed, field-proven experimental protocols, summarizes quantitative data in structured tables, and utilizes diagrams to visualize complex processes, offering researchers and drug development professionals a definitive resource for understanding and manipulating the thermal behavior of this compound.

Introduction

This compound (C₆H₁₀CaO₆) is an organic salt widely utilized as a calcium supplement in pharmaceuticals, a firming agent in the food industry, and a precursor in the synthesis of advanced materials.[1][2][3] The most common commercial form is this compound pentahydrate (C₆H₁₀CaO₆·5H₂O), a white crystalline solid.[1][4] Its thermal stability and decomposition characteristics are critical parameters that influence its storage, processing, and application performance. For instance, in drug formulation, understanding the temperature at which it loses water or degrades is crucial for drying processes and ensuring the stability of the final product.

The study of how materials change with temperature is the domain of thermal analysis. Techniques such as Thermogravimetric Analysis (TGA), which measures mass changes, and Differential Scanning Calorimetry (DSC), which measures heat flow differences, are indispensable tools for characterizing these processes.[5][6] By subjecting this compound to a controlled temperature program, we can precisely identify the temperatures of dehydration and decomposition and quantify the associated energy changes.

This guide synthesizes experimental data to provide a coherent and in-depth understanding of the thermal decomposition of this compound, focusing on the underlying chemical and physical transformations.

The Multi-Stage Thermal Decomposition Pathway

The thermal degradation of this compound pentahydrate is not a single event but a sequential process that occurs in three distinct stages under an inert atmosphere like nitrogen.[4][7] The exact temperatures can vary slightly depending on factors such as heating rate and atmospheric conditions.[7][8]

Stage I: Dehydration

The initial stage of decomposition involves the loss of the five molecules of water of hydration. TGA studies show this process typically begins at temperatures as low as 35°C and can continue up to approximately 200-250°C.[1][4][9] This mass loss corresponds to the removal of water, converting the pentahydrate form into anhydrous this compound.[10][11] DSC analysis reveals this dehydration as a broad endothermic peak, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal lattice.[10]

-

Reaction: Ca(C₃H₅O₃)₂·5H₂O(s) → Ca(C₃H₅O₃)₂(s) + 5H₂O(g)

Stage II: Decomposition of Anhydrous this compound

Once dehydrated, the anhydrous this compound remains stable until a higher temperature is reached. This second stage, occurring roughly between 200°C and 500°C, involves the decomposition of the lactate anion.[10][12] This is a complex process where the organic part of the molecule breaks down, leading to the formation of calcium carbonate (CaCO₃) as the primary solid intermediate. Evolved gas analysis using techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS) has identified water and carbon dioxide as the main gaseous products of this stage.[7][12]

-

Reaction: Ca(C₃H₅O₃)₂(s) → CaCO₃(s) + Gaseous Products (e.g., H₂O, CO₂, etc.)

Stage III: Decarbonization of Calcium Carbonate

The final stage is the decomposition of the intermediate calcium carbonate. This is a well-characterized, highly endothermic reaction that typically occurs at temperatures between 600°C and 800°C.[5][10][12] The calcium carbonate breaks down into solid calcium oxide (CaO) and gaseous carbon dioxide.[4] The completion of this stage is marked by a stable mass plateau in the TGA curve, corresponding to the mass of the final CaO residue.

-

Reaction: CaCO₃(s) → CaO(s) + CO₂(g)

Influence of Atmosphere

The composition of the purge gas can significantly influence the decomposition process.[8] While the pathway described above is typical for an inert atmosphere (e.g., Nitrogen), the presence of an oxidative atmosphere (e.g., Air) can alter the decomposition temperatures and reaction kinetics of the organic component.

Quantitative Analysis and Kinetics

Thermoanalytical techniques provide rich quantitative data on the decomposition process. This data can be used to construct a detailed picture of the material's thermal stability and to model its decomposition kinetics.

Thermogravimetric Data Summary

The following table summarizes the typical mass loss observed at each stage of the decomposition of this compound pentahydrate in an inert atmosphere.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Solid Product | Gaseous Product(s) |

| Stage 1: Dehydration | 35 - 250 | 29.2% | ~29%[4][13] | Anhydrous this compound | H₂O |

| Stage 2: Anhydrous Decomposition | 250 - 500 | 25.3% (relative to anhydrous) | ~25-28%[4] | Calcium Carbonate (CaCO₃) | H₂O, CO₂ |

| Stage 3: Decarbonization | 600 - 800 | 44.0% (relative to CaCO₃) | ~44%[10][12] | Calcium Oxide (CaO) | CO₂ |

Kinetic Modeling of Decomposition

The kinetics of solid-state reactions, including thermal decomposition, can be described by mathematical models that relate the reaction rate to temperature. By performing TGA experiments at multiple heating rates, kinetic parameters like the activation energy (Ea) can be determined.[14] Several "model-free" isoconversional methods are commonly employed, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Starink models.[7][12]

Studies on this compound pentahydrate have reported average activation energies for the initial degradation step to be in the range of 33-35 kJ/mol.[7][12] Another study, using the Kissinger method, calculated activation energies of 96.97 kJ/mol and 213.47 kJ/mol for two distinct decomposition peaks observed in DSC analysis.[14] These values are crucial for predicting the stability of the material under different thermal conditions.

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy, standardized protocols are essential. The following sections detail the methodologies for the key experiments discussed in this guide.

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes the determination of mass loss of this compound as a function of temperature.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound pentahydrate into a standard TGA crucible (e.g., alumina or platinum).

-

Experimental Setup:

-

Place the crucible in the TGA furnace.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Tare the balance.

-

-

Heating Program:

-

Equilibrate the sample at 25°C for 5 minutes.

-

Heat the sample from 25°C to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage mass loss for each step.

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rate for each step.[4]

-

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is used to measure the heat flow associated with the thermal transitions of this compound.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Weigh 3-5 mg of this compound pentahydrate into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Heating Program:

-

Equilibrate the sample at 25°C.

-

Heat the sample from 25°C to 500°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

Protocol for Evolved Gas Analysis (TGA-FTIR/MS)

This protocol allows for the identification of gaseous products released during decomposition.

-

Instrument Setup: Use a TGA instrument with a heated transfer line connected to the gas cell of an FTIR spectrometer or the inlet of a mass spectrometer.

-

TGA Method: Follow the TGA protocol as described in Section 4.1.

-

EGA Data Collection:

-

Begin collecting spectral data (FTIR) or mass fragment data (MS) simultaneously with the start of the TGA heating program.

-

Spectra should be collected continuously throughout the experiment.

-

-

Data Analysis:

Visualization of Processes

Visual aids are critical for conceptualizing complex scientific processes. The following diagrams, rendered in DOT language, illustrate the decomposition pathway and a typical experimental workflow.

Diagram: Thermal Decomposition Pathway of this compound Pentahydrate

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. specialingredientseurope.com [specialingredientseurope.com]

- 4. researchgate.net [researchgate.net]

- 5. chembam.com [chembam.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

- 8. KIT - Institute of Mechanical Process Engineering and Mechanics - Research (GPS) - Publications - Influence of the atmosphere on the thermal decomposition kinetics of the CaCO3 content of the PFBC coal flying ash [mvm.kit.edu]

- 9. benchchem.com [benchchem.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jetir.org [jetir.org]

- 15. Study of the Electro-Activation Process of this compound, Calcium Ascorbate Solutions, and Their Equimolar Mixture: Assessment of Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Calcium Lactate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Deceptive Simplicity

Calcium lactate (C₆H₁₀CaO₆) presents itself as a straightforward ionic salt, a calcium cation complexed with two lactate anions. Widely employed as a calcium supplement in pharmaceuticals and as a versatile food additive (E327), its role is ubiquitous and critical.[1][2][3][4] However, for the analytical scientist, its apparent simplicity belies a complexity rooted in its hydration states, crystal forms, and potential impurities. This compound is commonly found as a pentahydrate (C₆H₁₀CaO₆·5H₂O) but can also exist in anhydrous, monohydrate, and trihydrate forms, each with distinct physicochemical properties.[1][5][6][7]

A robust analytical characterization is therefore not merely a procedural checkpoint but the very foundation of quality, safety, and efficacy for any product containing it. This guide eschews a simple recitation of methods. Instead, it offers a strategic, in-depth exploration of how key spectroscopic techniques can be synergistically applied to build a comprehensive analytical portrait of this compound. We will delve into the causality behind methodological choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for identity, purity, structural integrity, and stability assessment.

The Foundation: Molecular Structure and Its Spectroscopic Interrogation

At its core, this compound's structure consists of a central calcium ion (Ca²⁺) electrostatically interacting with the carboxylate groups of two lactate anions (CH₃CHOHCOO⁻). Crucially, the calcium ion also coordinates with the hydroxyl oxygen atoms of the lactate and, in its hydrated forms, with water molecules.[1] This coordination environment dictates the molecule's vibrational energies, the chemical shielding of its nuclei, and its overall stability—properties that are directly probed by spectroscopic methods.

-

Vibrational Spectroscopy (FTIR & Raman) targets the stretching and bending of covalent bonds (C-H, O-H, C-O, COO⁻).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the precise chemical environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

-

Mass Spectrometry (MS) , particularly when coupled with thermal analysis, provides information on molecular weight and decomposition pathways.

-

UV-Visible (UV-Vis) Spectroscopy can be adapted for quantitative analysis of the calcium content through indirect colorimetric methods.

An integrated approach, where the results from one technique corroborate or complement another, is the hallmark of authoritative analytical science.

Vibrational Spectroscopy: The Molecular Fingerprint

Infrared (IR) and Raman spectroscopy are powerful "fingerprinting" techniques. They provide a rapid and non-destructive means of confirming identity and detecting changes in solid-state form, such as hydration state.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR measures the absorption of infrared radiation, exciting molecular vibrations. For this compound, the spectrum is dominated by features from the lactate anion and the water of hydration.

Causality in Interpretation: The most informative regions of the FTIR spectrum are the high-frequency O-H stretching region and the mid-frequency carboxylate stretching region. The broadness and position of the O-H band are direct indicators of the extent and nature of hydrogen bonding, making it highly sensitive to the hydration state.[5] The strong, separated peaks of the carboxylate group confirm the ionic nature of the molecule; in the parent lactic acid, the carboxylic acid C=O stretch would appear at a much higher wavenumber (>1700 cm⁻¹).

Key Spectral Features of this compound Pentahydrate:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3100 - 3600 | O-H stretching | Broad band indicative of water of hydration and lactate hydroxyl groups.[5] Highly sensitive to changes in hydration. |

| ~2984 | C-H stretching | Aliphatic C-H bonds in the methyl and methine groups.[5][8] |

| ~1560 - 1570 | Asymmetric COO⁻ stretching | Intense peak confirming the deprotonated carboxylate group.[5][8] |

| ~1400 - 1480 | Symmetric COO⁻ stretching | The second intense peak of the carboxylate anion.[5][8] |

| ~1118 | C-O stretching | Stretching of the secondary alcohol C-O bond.[8] |

Experimental Protocol: Identity Confirmation via ATR-FTIR

This protocol is designed for rapid and reliable identity verification of a raw material sample.

-

System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal, ensuring complete coverage.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of variability in peak intensity.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary, though for simple library matching, it may not be required.

-

Verification: Compare the acquired spectrum against a validated reference standard spectrum of this compound pentahydrate. The United States Pharmacopeia (USP) mandates this comparison for identification.[6][9] The comparison should show a high correlation in peak positions and relative intensities.

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FTIR.

Causality in Interpretation: A key advantage of Raman spectroscopy is its insensitivity to water, which produces a very weak signal. This makes it ideal for analyzing samples in aqueous solution or for studying subtle structural changes without overwhelming interference from the O-H bands of hydration water.[10][11] It is particularly useful for detecting carbonate impurities, a common residue from synthesis using calcium carbonate, which gives a prominent Raman band around 1100 cm⁻¹.[12]

Key Raman Features of this compound:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~2850 - 3000 | C-H stretching | Stretching vibrations of CH and CH₃ groups.[11] |

| ~1455 & 1475 | CH₃ deformation | Asymmetric bending of the methyl group.[11] |

| ~830 | Lactate skeletal | Characteristic peak of the lactate anion.[11] |

Integrated Vibrational Analysis Workflow

The following diagram illustrates a logical workflow for using FTIR and Raman spectroscopy in concert for a comprehensive analysis.

References

- 1. filinchuk.com [filinchuk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H10CaO6 | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. A Study on the Effects of this compound on the Gelling Properties of Large Yellow Croaker (Pseudosciaena crocea) Surimi by Low-Field Nuclear Magnetic Resonance and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Calcium lactate L-isomer vs. DL-racemic mixture properties

An In-Depth Technical Guide to the Properties and Differentiation of Calcium Lactate: L-Isomer vs. DL-Racemic Mixture

Abstract

This compound, a salt derived from lactic acid, is a widely utilized ingredient in the pharmaceutical, nutraceutical, and food industries as a calcium source and formulation excipient. The stereochemistry of the lactate anion—existing as L-(+)-lactate, D-(-)-lactate, or a racemic DL-mixture—profoundly influences the resulting salt's physicochemical and biological properties. This technical guide provides a detailed comparative analysis of Calcium L-Lactate and Calcium DL-Lactate, focusing on their structural differences, solubility, bioavailability, and thermal characteristics. We further present validated analytical methodologies for their differentiation and characterization, offering researchers and formulation scientists the critical knowledge required for informed selection and quality control.

Introduction: The Significance of Chirality in this compound

Lactic acid (2-hydroxypropanoic acid) is a chiral molecule existing in two stereoisomeric forms: L-(+)-lactic acid and D-(-)-lactic acid. The L-isomer is the primary enantiomer produced and metabolized in the human body. Consequently, the salt derived from it, calcium L-lactate, is often considered the more "natural" or biocompatible form.

-

L-Calcium Lactate: Composed entirely of the L-(+)-lactate enantiomer. It is typically produced via the fermentation of carbohydrates by lactic acid bacteria, which predominantly yield the L-isomer.

-

DL-Calcium Lactate (Racemic Mixture): Contains an equal 50:50 mixture of L-(+)- and D-(-)-lactate enantiomers. This form is generally produced through chemical synthesis, which does not favor one enantiomer over the other, resulting in a racemic product.

The arrangement of these enantiomers within the crystal lattice dictates the salt's hydration state, solubility, and ultimately, its performance in various applications.

Comparative Physicochemical Properties

The most significant differentiator between the two forms is their state of hydration and its direct impact on solubility—a critical factor for drug delivery and food formulation.

| Property | Calcium L-Lactate | Calcium DL-Lactate (Racemic) | Significance & Causality |

| Typical Hydration State | Pentahydrate (C₆H₁₀CaO₆·5H₂O) | Trihydrate (C₆H₁₀CaO₆·3H₂O) | The different spatial arrangement of L- and DL-lactate ions in the crystal lattice accommodates a different number of water molecules. The pentahydrate form of the L-isomer is more stable under standard conditions. |

| Molecular Weight | 308.3 g/mol (Pentahydrate) | 272.26 g/mol (Trihydrate) | The difference is due to the number of water molecules of hydration. |

| Solubility in Water (25°C) | ~9.5 g/100 mL | ~3.4 g/100 mL | The higher number of water molecules in the L-lactate pentahydrate crystal structure allows for more favorable interactions with the solvent (water), leading to significantly higher solubility. This is a crucial factor for creating concentrated solutions or ensuring rapid dissolution. |

| Bioavailability | Generally considered high. The L-isomer is readily metabolized by the human body. | High, but the D-isomer is metabolized more slowly by the enzyme D-lactate dehydrogenase. | For most applications, the bioavailability difference is negligible. However, in cases of high-dose supplementation or compromised metabolic function, the accumulation of D-lactate can be a concern, potentially leading to acidosis. |

| Optical Activity | Levorotatory | Optically inactive | A pure solution of L-calcium lactate will rotate plane-polarized light to the left. The racemic mixture shows no net rotation because the equal and opposite rotations of the L- and D-isomers cancel each other out. This forms the basis for polarimetric analysis. |

| Hygroscopicity | Less hygroscopic than the anhydrous form. | Generally stable under ambient conditions. | Both hydrated forms are relatively stable, but the specific stability profile depends on the crystalline structure. |

Manufacturing & Synthesis Overview

The choice of manufacturing process is the primary determinant of the resulting isomeric form.

Caption: Comparative production workflows for L-isomer and DL-racemic mixture of this compound.

Fermentation Route (L-Isomer)

The industrial production of L-lactic acid is dominated by microbial fermentation.[1][2] Specific strains of bacteria (e.g., Lactobacillus species) or fungi are selected for their ability to exclusively or predominantly produce the L-(+) isomer from carbohydrate sources like glucose or starch.[2][3] The process involves:

-

Fermentation: The selected microorganism metabolizes the carbohydrate feedstock under controlled pH and temperature.

-

Neutralization: As lactic acid is produced, the pH drops. Calcium hydroxide or calcium carbonate is added in-situ to neutralize the acid, forming this compound in the broth. This prevents the low pH from inhibiting the fermentation process.

-

Purification: The fermentation broth is filtered to remove microbial cells and other impurities.

-

Crystallization: The purified calcium L-lactate solution is concentrated, leading to the crystallization of calcium L-lactate pentahydrate.

Chemical Synthesis (DL-Racemic Mixture)

The racemic mixture is typically a result of chemical synthesis from petrochemical sources.[4][5] A common industrial method involves the reaction of acetaldehyde with hydrogen cyanide to form lactonitrile.[4][6] This intermediate is then hydrolyzed using a strong acid (e.g., sulfuric or hydrochloric acid) to yield a 50:50 mixture of L- and D-lactic acid.[4][5][6] The subsequent neutralization with a calcium source and purification yields calcium DL-lactate, which typically crystallizes as the trihydrate.

Analytical Methodologies for Isomer Differentiation

Distinguishing between the L-isomer and the DL-racemic mixture is critical for quality control and regulatory compliance. Several analytical techniques can be employed, each leveraging a different property of the isomers.

Polarimetry

Principle: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is the most direct method to confirm the isomeric form.

-

Calcium L-Lactate: A solution will exhibit a specific negative (levorotatory) rotation.

-

Calcium DL-Lactate: A solution will exhibit no optical rotation (specific rotation of 0°) because the equal and opposite rotations of the two enantiomers cancel out.

Experimental Protocol: Specific Rotation Measurement

-

Standard Preparation: Accurately weigh a quantity of the this compound sample (e.g., 2.5 g) and dissolve it in a 50 mL volumetric flask with distilled water.

-

Instrument Calibration: Calibrate the polarimeter using a blank (distilled water).

-

Measurement: Fill a 100-mm polarimeter tube with the sample solution, ensuring no air bubbles are present. Measure the optical rotation at a specified wavelength (typically 589 nm, the sodium D-line) and temperature (20°C or 25°C).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = (100 * α) / (l * c) Where:

-

α = observed rotation

-

l = path length in decimeters (dm)

-

c = concentration in g/100 mL

-

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC uses a stationary phase containing a chiral selector that interacts differently with the L- and D-enantiomers. This differential interaction causes the two isomers to travel through the column at different speeds, allowing for their separation and quantification.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

-

Column: Chiral stationary phase column (e.g., a cyclodextrin-based or ligand-exchange column).

-

Mobile Phase: An isocratic mobile phase, often consisting of a copper sulfate solution or an organic/aqueous mixture, depending on the column type. The exact composition must be optimized for baseline separation.

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Injection: Inject a small volume (e.g., 20 µL) of the sample onto the HPLC system.

-

Detection: Use a UV detector (e.g., at 220 nm) or a refractive index (RI) detector.

-

Analysis:

-

For Calcium DL-Lactate , the chromatogram will show two distinct peaks of approximately equal area, corresponding to the D- and L-isomers.

-

For Calcium L-Lactate , the chromatogram will show one major peak for the L-isomer, with a very small or non-existent peak for the D-isomer, allowing for the calculation of enantiomeric purity.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly effective for distinguishing between the pentahydrate (L-isomer) and trihydrate (DL-isomer) forms based on their distinct dehydration and decomposition profiles.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to ~300°C under a nitrogen atmosphere.

-

Data Analysis:

-

Calcium L-Lactate Pentahydrate: The thermogram will show a broad endotherm corresponding to the multi-step loss of its five water molecules, typically starting around 50-60°C and continuing up to ~150°C.

-

Calcium DL-Lactate Trihydrate: The thermogram will show a sharper endotherm at a different temperature range, corresponding to the loss of its three water molecules.

-

Caption: A logical workflow for the analytical differentiation of this compound isomers.

Applications and Industrial Relevance

The choice between L- and DL-calcium lactate is driven by the specific requirements of the application.

-

Pharmaceuticals: Calcium L-lactate is often preferred for injectable formulations and high-concentration oral solutions due to its superior solubility. This ensures that the desired dose can be delivered in a smaller volume without precipitation.

-

Food & Beverage: The high solubility of Calcium L-lactate makes it an excellent choice for fortifying clear beverages, dairy products, and juices with calcium without causing cloudiness or grittiness. The DL-racemic mixture, being more economical, is suitable for solid applications like tablets, capsules, and powdered mixes where rapid dissolution is less critical.

-

Nutraceuticals: In calcium supplements, both forms are used. The L-isomer may be marketed as a premium, more "biologically recognized" form, while the DL-mixture provides a cost-effective alternative.

Conclusion

The stereochemistry of this compound is not a trivial detail; it is a fundamental property that dictates its physical behavior and suitability for specific applications. Calcium L-lactate pentahydrate's key advantage is its significantly higher aqueous solubility, making it the premier choice for liquid formulations. The DL-lactate trihydrate, while less soluble, offers a cost-effective and stable option for solid dosage forms. A multi-pronged analytical approach, combining a primary method like polarimetry with an orthogonal method like DSC or a separative technique like chiral HPLC, provides a robust framework for the unambiguous identification and quality control of these essential calcium salts. This understanding is paramount for researchers and developers in creating safe, effective, and stable products.

References

- 1. Lactic Acid Production - Creative Biogene [microbiosci.creative-biogene.com]

- 2. cec.nic.in [cec.nic.in]

- 3. Lactic acid production – producing microorganisms and substrates sources-state of art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. redalyc.org [redalyc.org]

Understanding calcium lactate polymorphism

An In-Depth Technical Guide to the Polymorphism of Calcium Lactate

A Foreword for the Researcher

In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) or an excipient are not mere trivialities; they are foundational pillars that dictate the efficacy, stability, and manufacturability of the final drug product. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical variable that can profoundly impact these attributes.[1] This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a cursory overview to provide a deep, mechanistic understanding of this compound polymorphism. As your Senior Application Scientist, my objective is to not only present the data but to illuminate the causality behind the experimental choices and to equip you with the robust analytical frameworks necessary for comprehensive characterization. We will explore the known polymorphic and hydrated forms of this compound, delve into their distinct physicochemical properties, and detail the self-validating analytical workflows required to confidently identify and control them.

The Significance of Solid-State Forms in this compound